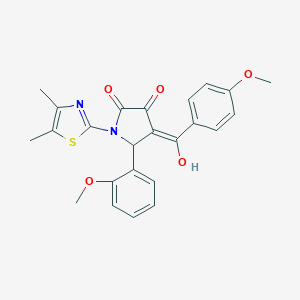
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DMHP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by inhibiting the activity of various enzymes and proteins, including topoisomerase II, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. It also modulates the activity of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of immune responses. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one of the limitations of using 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, including the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanism of action of 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets. Finally, the development of more efficient methods for synthesizing 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one could facilitate its use in future research and clinical applications.
Métodos De Síntesis
The synthesis of 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved using several methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the condensation of 3-methoxybenzoylacetone with isoxazol-5-ylidene malononitrile. The most commonly used method for synthesizing 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is the Paal-Knorr reaction, which involves the condensation of 3-methoxybenzoylacetone with isoxazol-5-ylidene malononitrile in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Nombre del producto |
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H22N2O7 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22N2O7/c1-13-11-18(25-33-13)26-20(16-9-6-10-17(31-3)23(16)32-4)19(22(28)24(26)29)21(27)14-7-5-8-15(12-14)30-2/h5-12,20,27H,1-4H3/b21-19+ |
Clave InChI |
RPHWMKUDWAQQHY-XUTLUUPISA-N |
SMILES isomérico |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=C(C(=CC=C4)OC)OC |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC |
SMILES canónico |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265381.png)



![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265389.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B265400.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265401.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265405.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265406.png)
![5-[3-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265407.png)